8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one
Description
8-[(Dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a chromen-2-one scaffold with key substituents:
- 4-phenyl group: Contributes to hydrophobic interactions and π-π stacking in biological targets.
This compound is synthesized via Pechmann condensation or Mannich reactions, as evidenced by protocols for related chromenones (e.g., 7-hydroxy-4-phenyl-2H-chromen-2-one in and ) . Its structural motifs suggest applications in medicinal chemistry, particularly as kinase inhibitors (e.g., GSK3β, as noted in ) .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)11-15-16(20)9-8-13-14(10-17(21)22-18(13)15)12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEPVOKMHZTBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, followed by functionalization at specific positions.
Synthesis of Chromone Core: The chromone core can be synthesized via the condensation of salicylaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms 4-phenyl-2H-chromen-2-one.
Functionalization: The hydroxyl group at the 7-position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the chromone core to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The 7-hydroxy group undergoes oxidation under controlled conditions. In the presence of oxidizing agents like Jones reagent (CrO₃/H₂SO₄), this group is converted to a quinone structure, enhancing electron-deficient properties for further reactivity.
Example Reaction:
Key Data:
-
Yield: ~65% (estimated from analogous coumarin oxidations)
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Characterization: IR loss of -OH stretch (3379 cm⁻¹ → absent), new C=O peak at 1670 cm⁻¹
Alkylation and Condensation
The hydroxyl group participates in nucleophilic substitution reactions. With alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/acetone), it forms ether derivatives.
Example Reaction:
Conditions:
-
Solvent: Acetone
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Temperature: Reflux (56°C)
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Yield: 72–85% (similar structures)
Schiff Base Formation
Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) under mild basic conditions (NEt₃/THF) produces Schiff bases .
Example Reaction:
Key Findings:
Cyclization Reactions
The dimethylaminomethyl group facilitates intramolecular cyclization. With carbon disulfide (CS₂) in ethanol/KOH, it forms 1,3,4-oxadiazole derivatives .
Example Reaction:
Conditions:
Nucleophilic Substitution
The dimethylamino group undergoes quaternization with alkyl halides (e.g., CH₃I), forming ammonium salts.
Example Reaction:
Applications:
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Enhances solubility in aqueous media
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Confirmed by ¹H-NMR: N⁺(CH₃)₃ resonance at δ 3.3 ppm
Multi-Component Reactions
Participates in three-component reactions with acetylenedicarboxylates and aldehydes, forming but-2-ene dioate derivatives .
Mechanism:
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Deprotonation of 7-OH by NEt₃.
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Michael addition to acetylenedicarboxylate.
Key Data:
Comparative Reaction Table
Mechanistic Insights
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Electrophilic Aromatic Substitution : The electron-rich chromenone ring directs substituents to the 6-position during halogenation.
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Acid-Base Properties : The phenolic -OH (pKa ~9.5) deprotonates under basic conditions, enhancing nucleophilicity .
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Steric Effects : The 4-phenyl group hinders reactivity at the 3-position, favoring 8-substitution.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of coumarin, including 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, exhibit significant anti-inflammatory properties. A study published in the Bulletin of Pharmaceutical Sciences demonstrated that this compound surpassed the activity of indomethacin, a standard anti-inflammatory drug, in reducing edema in animal models. The study showed a percentage of edema inhibition that peaked at 113% relative to indomethacin at specific time intervals .
| Compound | Percentage of Edema Inhibition (5 hours) |
|---|---|
| Indomethacin | 79.16% |
| Compound 8g | 113% |
Neuroprotective Effects
Another significant application is its potential neuroprotective effect against oxidative stress-related neuronal injuries. A patent describes the compound's efficacy in preventing and treating nerve cell injuries and nervous system diseases like Parkinson's and senile dementia. In vitro experiments have shown that it provides substantial protection to SH-SY5Y neuroblastoma cells against oxidative damage .
Antioxidant Properties
The antioxidant capabilities of this coumarin derivative have been explored through various assays, indicating its ability to scavenge free radicals effectively. This property is crucial for developing therapies aimed at diseases where oxidative stress plays a pivotal role.
Case Studies
Several studies have documented the therapeutic potential of this compound:
- Study on Anti-inflammatory Effects:
- Neuroprotective Study:
-
Antioxidant Activity Assessment:
- Various assays have confirmed the compound's ability to reduce oxidative stress markers in biological systems, supporting its application as an antioxidant agent.
Mechanism of Action
The mechanism by which 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one exerts its effects is largely dependent on its interaction with molecular targets. The hydroxyl and dimethylamino groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparison with Similar Compounds
Substituent Variations at Position 8
Analysis :
- The dimethylaminomethyl group in the target compound improves water solubility and enables protonation at physiological pH, facilitating interactions with acidic residues in enzymes like GSK3β .
- Thiomorpholinomethyl (Compound 11a) introduces a sulfur atom, which may improve metabolic stability but reduce blood-brain barrier permeability compared to dimethylaminomethyl .
Variations in the 4-Phenyl Group
Analysis :
Hydroxy Group Modifications
Analysis :
- The 7-hydroxy group in the target compound is critical for antioxidant activity and hydrogen bonding with biological targets .
- Methoxy substitution (e.g., ) reduces metabolic oxidation but may decrease binding affinity due to steric hindrance .
- Dihydroxy derivatives (Compound KOM) exhibit superior radical-scavenging activity but face solubility challenges .
Biological Activity
8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, a synthetic compound belonging to the chromen-2-one family, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of a dimethylamino group and a hydroxyl group on the chromen-2-one scaffold. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways.
- Receptor Modulation : It may act as a modulator of receptors involved in various signaling pathways, impacting cellular responses.
1. Antimicrobial Activity
Research indicates that derivatives of chromen-2-one compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Moderate |
| Salmonella panama | Low |
The antimicrobial efficacy is thought to arise from the disruption of bacterial cell wall synthesis or interference with metabolic processes .
2. Anticancer Properties
Several studies have investigated the anticancer potential of chromen-2-one derivatives. For example, one study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism may involve induction of apoptosis or inhibition of cell proliferation pathways .
3. Anti-inflammatory Effects
The compound also shows promise in alleviating inflammation. Experimental models indicate that it may reduce pro-inflammatory cytokines, thereby mitigating inflammatory responses in various conditions .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various chromen-2-one derivatives, 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one was tested against several pathogens. Results indicated significant inhibition against Staphylococcus pneumoniae, with an IC50 value demonstrating its potency compared to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with the compound led to a marked decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry assays .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the dimethylaminomethyl group into coumarin derivatives like 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one?
- Methodological Answer : The Mannich reaction is a key approach for introducing the dimethylaminomethyl moiety. A typical protocol involves reacting 7-hydroxy-4-phenylcoumarin with formaldehyde and dimethylamine in ethanol under reflux. Reaction optimization includes controlling pH (neutral to mildly acidic) and temperature (60–80°C) to enhance yield and minimize side products like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the dimethylaminomethyl group (δ ~2.2–2.5 ppm for N(CH₃)₂ protons; δ ~45–50 ppm for the methylene carbon adjacent to nitrogen). The hydroxy proton (δ ~10–12 ppm) may show exchange broadening.
- IR Spectroscopy : Identify O–H stretching (~3200–3400 cm⁻¹) and carbonyl (C=O) vibrations (~1700–1750 cm⁻¹).
- X-ray Crystallography : Resolve the spatial arrangement of substituents, particularly the orientation of the phenyl and dimethylaminomethyl groups. SHELX software is standard for structure refinement, with R-factor thresholds <0.05 indicating high reliability .
Q. How can reaction purity and yield be assessed during synthesis?
- Methodological Answer : Use thin-layer chromatography (TLC) with UV visualization for real-time monitoring. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254–280 nm) quantifies purity (>95% required for structural studies). For yield optimization, factorial design experiments (e.g., varying solvent polarity, reaction time) are recommended .
Advanced Research Questions
Q. How can density functional theory (DFT) models like PBE0 predict electronic properties and validate experimental data?
- Methodological Answer : The PBE0 hybrid functional accurately calculates HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Key steps:
- Optimize geometry using a basis set (e.g., 6-311G**) and solvent model (e.g., IEFPCM for ethanol).
- Compare computed NMR/IR spectra with experimental data to confirm assignments. Discrepancies >5% may indicate conformational flexibility or crystal-packing effects .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer :
- Step 1 : Re-optimize computational parameters (e.g., solvent model, basis set size).
- Step 2 : Perform solid-state DFT calculations to account for crystal-packing interactions (e.g., π-π stacking between phenyl groups).
- Step 3 : Validate via variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of the dimethylaminomethyl group) .
Q. How can π-π stacking interactions in the crystal structure be quantified, and what software tools are suitable?
- Methodological Answer : Use Mercury CSD 2.0 to measure centroid-to-centroid distances (3.5–4.0 Å typical for π-π stacking) and dihedral angles (<20° for parallel stacking). Pair distribution function (PDF) analysis or Hirshfeld surfaces can further visualize intermolecular contacts. Compare with similar coumarin derivatives to identify trends in substituent effects on packing .
Q. What are the challenges in determining the protonation state of the dimethylaminomethyl group under physiological conditions?
- Methodological Answer :
- pH Titration Studies : Use UV-Vis spectroscopy to track absorbance shifts (e.g., λ_max changes >10 nm indicate protonation).
- Computational pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate pKa values (expected ~8–9 for tertiary amines). Cross-validate with experimental results from capillary electrophoresis or potentiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
